3-chloro-N-(3-fluoro-2-methylphenyl)benzamide
Description
3-Chloro-N-(3-fluoro-2-methylphenyl)benzamide is a benzamide derivative featuring a chlorine atom at the 3-position of the benzoyl ring and a 3-fluoro-2-methylphenyl group as the aniline substituent (Figure 1).
Figure 1: Proposed structure of 3-chloro-N-(3-fluoro-2-methylphenyl)benzamide.
Properties
IUPAC Name |
3-chloro-N-(3-fluoro-2-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-12(16)6-3-7-13(9)17-14(18)10-4-2-5-11(15)8-10/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHAQSDKYUEMMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-(3-fluoro-2-methylphenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-fluoro-2-methylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-chloro-N-(3-fluoro-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antibacterial Activity
Research has demonstrated that derivatives of 3-chloro-N-(3-fluoro-2-methylphenyl)benzamide exhibit notable antibacterial properties. For instance, a study evaluated the in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, revealing average zones of inhibition of 20.5 mm and 17.0 mm, respectively. These results suggest that while the compound shows promising antibacterial effects, it is less potent than the standard antibiotic Streptomycin, which had zones of inhibition of 36.6 mm and 29.1 mm for the same strains .
1.2 Urease Inhibition
Another significant application is in the development of urease inhibitors. A study synthesized a series of compounds based on 3-chloro-N-(3-fluoro-2-methylphenyl)benzamide and evaluated their inhibitory activity against jack bean urease. The most effective compound exhibited an IC50 value of 0.0019 µM, significantly outperforming standard thiourea (IC50 = 4.7455 µM). This suggests that derivatives of this compound could serve as lead candidates for therapeutic development targeting urease-related diseases .
3.1 Synthesis Pathways
The synthesis of 3-chloro-N-(3-fluoro-2-methylphenyl)benzamide typically involves a multi-step reaction starting from readily available precursors such as chloroanilines and fluorinated phenyl compounds. Characterization techniques like IR, NMR, and mass spectrometry confirm the successful formation of the desired product .
3.2 Analytical Techniques
The compound's structure is confirmed through various analytical methods:
- Infrared Spectroscopy (IR) : Characteristic absorption bands are observed corresponding to functional groups.
- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular environment of hydrogen atoms.
- Mass Spectrometry : Confirms molecular weight and structural integrity.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-fluoro-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity for these targets. The compound may modulate biological pathways by inhibiting or activating key proteins involved in disease processes .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs vary in substituent positions and electronic effects on the benzoyl or aniline rings. A comparative analysis is provided in Table 1.
Table 1 : Structural and physicochemical comparison of 3-chloro-N-(3-fluoro-2-methylphenyl)benzamide with analogs.
*Calculated based on formula C₁₄H₁₀ClFNO.
Key Observations:
- Substituent Position : Anti-inflammatory activity in oxadiazole-linked benzamides (e.g., C4) is highly dependent on substituent position; 2-chloro analogs exhibit greater activity than 3- or 4-chloro derivatives .
- Hydrogen-Bonding Motifs: The benzoylamino group in introduces additional hydrogen-bonding sites, which could enhance target binding compared to the fluorine and methyl groups in the target compound .
Physicochemical Properties
- Solubility: Hydroxy or amino substituents (e.g., ) improve aqueous solubility relative to halogenated analogs .
Biological Activity
3-chloro-N-(3-fluoro-2-methylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The mechanism of action of 3-chloro-N-(3-fluoro-2-methylphenyl)benzamide involves its interaction with specific biological targets, including enzymes and receptors. The presence of halogen substituents enhances binding affinity and selectivity for these targets, potentially modulating various biological pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which is crucial for its therapeutic efficacy.
- Receptor Modulation : It may interact with receptors involved in signaling pathways relevant to disease processes.
Anticancer Properties
Research indicates that 3-chloro-N-(3-fluoro-2-methylphenyl)benzamide exhibits anticancer activity through several mechanisms:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that the compound can inhibit the growth of cancer cell lines, with IC values indicating its potency. For example, derivatives similar to this compound have shown IC values in the nanomolar range against various cancer cell lines .
| Cell Line | IC (nM) |
|---|---|
| H1975 (NSCLC) | 5.3 |
| SNU16 (Gastric) | 77.4 |
Anti-inflammatory Activity
The compound is also being investigated for its anti-inflammatory properties , which may be linked to its ability to inhibit specific inflammatory pathways. This activity is essential for developing treatments for chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activities of 3-chloro-N-(3-fluoro-2-methylphenyl)benzamide and related compounds:
- Inhibition Studies : A study focusing on urease inhibition demonstrated that derivatives of benzamide compounds exhibit strong inhibitory effects, suggesting that similar mechanisms might be applicable to 3-chloro-N-(3-fluoro-2-methylphenyl)benzamide .
- Structure-Activity Relationship (SAR) : Research on related benzamide derivatives has established SARs that help predict the biological activity based on structural modifications. The incorporation of different substituents can significantly alter the compound's potency and selectivity .
- Molecular Docking Studies : In silico investigations have been conducted to predict how 3-chloro-N-(3-fluoro-2-methylphenyl)benzamide interacts with target proteins at the molecular level. These studies support the hypothesis that the compound can effectively bind to target enzymes or receptors, enhancing its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
